N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS No.: 701228-79-7
Cat. No.: VC4262537
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701228-79-7 |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.34 |
| IUPAC Name | N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C14H14N2O3S/c1-19-11-5-2-4-10(8-11)16-14(18)13(17)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
| Standard InChI Key | FWINROPIUXXION-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2 |
Introduction
Structural Formula
The structural representation can be depicted as follows:
textO || R1 - C - N - R2 | C / \ R3 S
Where:
-
= 3-methoxyphenyl
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= thiophen-2-ylmethyl
-
= oxalamide linkage
Synthesis Methods
The synthesis of N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic synthesis techniques. Key steps include:
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Formation of Oxalamide Linkage: This is achieved by reacting oxalyl chloride with appropriate amines.
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Substitution Reactions: Modifying the methoxyphenyl and thiophenyl groups to enhance biological activity.
The synthesis may utilize solvents like dichloromethane or toluene under controlled conditions (temperature, pressure) to optimize yield and selectivity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are employed to monitor reaction progress and confirm product identity.
Biological Activities
Research indicates that N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits various biological activities, including:
Antimicrobial Activity
Initial studies have shown significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests its potential as an antimicrobial agent.
Anti-inflammatory Effects
There is preliminary evidence suggesting that the compound may exhibit properties that reduce inflammation.
Mechanisms of Action
The mechanisms by which N1-(3-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its biological effects likely involve interactions with specific molecular targets such as enzymes or receptors within biological pathways:
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Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
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Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites.
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Cell Signaling Interference: The compound could disrupt cellular signaling pathways, affecting cell proliferation and survival.
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